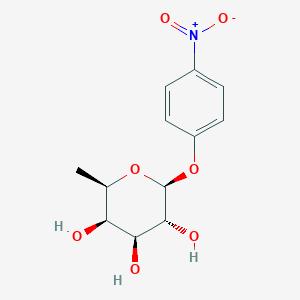

4-Nitrophenyl beta-D-Fucopyranoside

Overview

Description

4-Nitrophenyl beta-D-Fucopyranoside is a useful research compound. Its molecular formula is C12H15NO7 and its molecular weight is 285.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transfucosylation Reactions : A study demonstrated that beta-D-galactosidase from Paenibacillus thiaminolyticus, which has beta-D-fucosidase activity, could utilize 4-nitrophenyl beta-D-fucopyranoside as a substrate. This enzyme was shown to catalyze transfucosylation reactions, transferring the fucosyl moiety to various p-nitrophenyl glycopyranosides and alcohols, making it a promising tool for the enzymatic synthesis of beta-D-fucosylated molecules (Benešová et al., 2010).

Drug Carrier in Targeted Drug Delivery Systems : Another research focused on the synthesis of branched cyclomaltoheptaose using 4-nitrophenyl alpha-L-fucopyranoside and D-mannopyranose. It was found that derivatives of these compounds could have growth-promoting effects and lower toxicity in HCT116 cells, suggesting their potential use as drug carriers in targeted drug delivery systems (Kimura et al., 2013).

Synthesis of Nitrophenyl Oligosaccharides : A study on the synthesis of various nitrophenyl oligosaccharides, including those containing 4-nitrophenyl O-alpha-L-fucopyranosyl units, was conducted. This research was crucial for understanding the structural properties of these oligosaccharides, which have implications in biochemical and pharmaceutical fields (Jain et al., 1992).

Lanthanide Metal Ion Chelation : In a study, analogs of o-nitrophenyl beta-D-galactopyranoside and -fucopyranoside, including 3-hydroxy-2-nitrophenyl beta-D-fucopyranoside, were synthesized and shown to chelate lanthanide metal ions. This research offers insights into the use of such compounds in biochemical applications involving metal ions (Rackwitz & Shahrokh, 1981).

Monitoring Carbohydrate Enzymatic Reactions : A method was developed for monitoring carbohydrate enzyme systems, including the hydrolysis reactions of this compound, using in vitro microdialysis sampling followed by HPLC separation and UV absorbance detection. This approach has broad applications in studying carbohydrate enzymatic processes (Modi & LaCourse, 2006).

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl beta-D-Fucopyranoside is the enzyme β-D-Fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interactions, and the development of cancer .

Mode of Action

This compound acts as a substrate for β-D-Fucosidase . The enzyme cleaves the glycosidic bond in the compound, leading to the release of fucose and 4-nitrophenol .

Biochemical Pathways

The cleavage of this compound by β-D-Fucosidase is part of the broader fucose metabolism pathway . The released fucose can be further metabolized or incorporated into glycoconjugates, while 4-nitrophenol is typically excreted .

Pharmacokinetics

Its metabolism primarily involves enzymatic cleavage by β-D-Fucosidase .

Result of Action

The cleavage of this compound by β-D-Fucosidase results in the release of fucose and 4-nitrophenol . The latter is a yellow compound, which allows the reaction to be easily monitored . This property makes this compound useful as a chromogenic substrate in biochemical assays .

Action Environment

The action of this compound is influenced by factors such as pH, temperature, and the presence of other substances that can interact with β-D-Fucosidase . Optimal conditions for β-D-Fucosidase activity will enhance the cleavage of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl beta-D-Fucopyranoside has been used as a chromogenic substrate to study substrate specificity and kinetic parameters of β-galactosidase . When cleaved by the enzyme, it generates a yellow precipitate .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by the enzyme β-D-Fucosidase. This reaction results in the release of a yellow product, indicating the presence and activity of the enzyme .

Temporal Effects in Laboratory Settings

It is known to be soluble in ethanol and is typically stored at -20°C to maintain its stability .

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370002 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-39-7 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

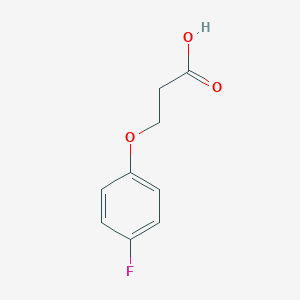

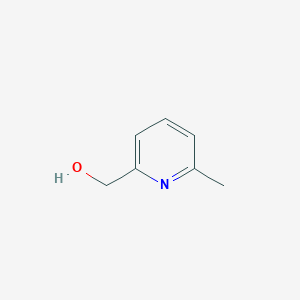

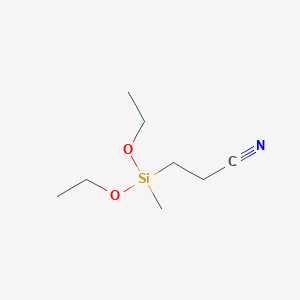

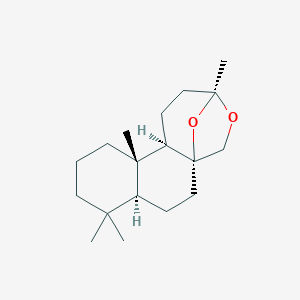

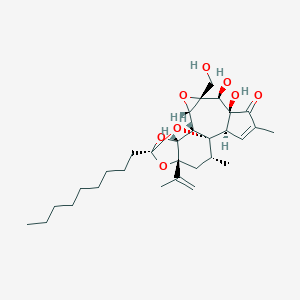

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.